4-Chloro-3,5-dibromoanisole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

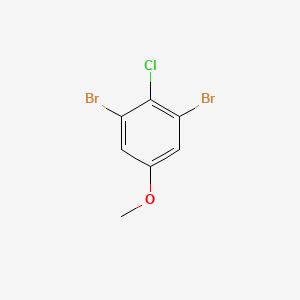

4-Chloro-3,5-dibromoanisole is an organic compound with the molecular formula C7H5Br2ClO It is a derivative of anisole, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a chlorine atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dibromoanisole typically involves the bromination and chlorination of anisole. One common method is the stepwise halogenation of anisole, where anisole is first brominated to form 3,5-dibromoanisole, followed by chlorination to introduce the chlorine atom at the 4-position. The reaction conditions often involve the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-3,5-dibromoanisole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding quinones, while reduction reactions can target the halogen atoms.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anisole derivatives, while oxidation can produce quinones .

Aplicaciones Científicas De Investigación

Synthesis of Organic Compounds

One of the primary applications of 4-Chloro-3,5-dibromoanisole is as an intermediate in the synthesis of other organic compounds. It is particularly useful in the preparation of UV absorbers, such as hydroxyphenyl triazines, which are widely used in cosmetic formulations and industrial applications to protect against UV radiation.

Case Study: UV Absorbers

In a study documented in a patent (US20110155950A1), this compound was utilized to synthesize Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine. This compound demonstrated effective UV absorption properties, making it suitable for incorporation into sunscreens and other cosmetic products .

Pharmaceutical Applications

The compound has potential applications in pharmaceuticals due to its structural characteristics that can influence biological activity. Research into boron-based compounds has highlighted the importance of halogenated phenolic compounds like this compound in drug development.

Case Study: Antimicrobial Activity

Research has indicated that halogenated anisoles exhibit antimicrobial properties. A study focusing on derivatives of dibromoanisole found that certain compounds possess significant antibacterial activity against various pathogens. This suggests that this compound could be explored further for its potential therapeutic uses .

Material Science

In material science, this compound serves as a precursor for synthesizing advanced materials with specific electronic and optical properties. Its application in polymer chemistry has been investigated for creating functionalized polymers that can be utilized in electronic devices.

The recycling of brominated compounds is an emerging area of interest due to environmental concerns related to halogenated organic pollutants. The synthesis processes involving this compound can be optimized to minimize waste and improve the sustainability of chemical manufacturing practices.

Case Study: Green Chemistry Initiatives

A process described in the patent highlights the recycling of bromide during the synthesis of 4-Bromoanisole from bromide-containing waste streams. This approach not only reduces costs but also aligns with green chemistry principles by minimizing environmental impact .

Mecanismo De Acción

The mechanism of action of 4-Chloro-3,5-dibromoanisole involves its interaction with molecular targets through its halogen atoms and methoxy group. The halogen atoms can participate in halogen bonding and other non-covalent interactions, while the methoxy group can engage in hydrogen bonding and electronic interactions. These interactions can influence the compound’s reactivity and its effects in various chemical and biological systems .

Comparación Con Compuestos Similares

3,5-Dibromoanisole: Lacks the chlorine atom at the 4-position, resulting in different reactivity and applications.

4-Chloroanisole: Lacks the bromine atoms at the 3 and 5 positions, leading to distinct chemical properties.

3,5-Dichloroanisole: Contains chlorine atoms at the 3 and 5 positions instead of bromine, affecting its chemical behavior.

Actividad Biológica

4-Chloro-3,5-dibromoanisole (CDBA), with the molecular formula C7H5Br2ClO and CAS number 174913-47-4, is a halogenated anisole derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of two bromine atoms, one chlorine atom, and a methoxy group, which contribute to its reactivity and biological interactions. This article reviews the biological activity of CDBA, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

CDBA is synthesized through various chemical reactions involving bromination and chlorination of anisole derivatives. Its structure allows it to participate in electrophilic aromatic substitution reactions, where the bromine atoms can be replaced or modified under certain conditions .

Antimicrobial Activity

CDBA has been evaluated for its antimicrobial properties against a range of microorganisms. Studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentration (MIC) values ranging from 0.5 to 6.3 µM against strains such as Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumoniae .

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 0.5 |

| Staphylococcus aureus | 1.0 |

| Klebsiella pneumoniae | 6.3 |

Anticancer Activity

The cytotoxic effects of CDBA have been investigated in various cancer cell lines. Research indicates that CDBA shows moderate to strong cytotoxicity against human cancer cell lines, including HeLa (cervical carcinoma), HCT-116 (colorectal carcinoma), and A549 (lung adenocarcinoma). The IC50 values for these cell lines suggest a promising potential for further development as an anticancer agent.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.0 |

| HCT-116 | 8.5 |

| A549 | 12.0 |

Anti-inflammatory Activity

CDBA has also been studied for its anti-inflammatory properties. It was found to inhibit the release of pro-inflammatory cytokines in RAW 264.7 macrophages by interfering with the reactive oxygen species-mediated ERK signaling pathway . This suggests that CDBA could be beneficial in treating inflammatory conditions.

The biological activity of CDBA can be attributed to its structural features:

- Bromine Atoms : These halogens can enhance the compound's reactivity and interaction with biological molecules.

- Methoxy Group : This electron-donating group may influence the compound's reactivity in nucleophilic substitution reactions.

- Chlorine Atom : The presence of chlorine can modify the electronic properties of the compound, potentially enhancing its biological interactions.

Case Studies

- Antimicrobial Efficacy : In a study examining various brominated compounds, CDBA was highlighted for its potent antibacterial effects compared to other halogenated derivatives .

- Cytotoxicity Testing : A series of experiments demonstrated that CDBA's cytotoxic effects were dose-dependent across multiple cancer cell lines, indicating its potential as a lead compound for drug development .

Propiedades

IUPAC Name |

1,3-dibromo-2-chloro-5-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2ClO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOCQOCQLMDAJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.